Acide (S)-2-((tert-butoxycarbonyl)(méthyl)amino)butanoïque

Vue d'ensemble

Description

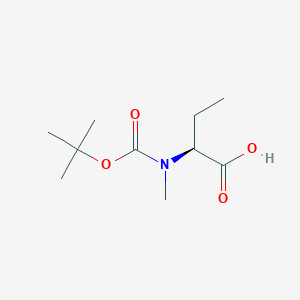

“(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid” is a chemical compound with the CAS Number: 101759-74-4. It has a molecular weight of 217.27 . The IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]butanoic acid .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 312.4±21.0C at 3 mmHg . To increase its solubility, the compound can be heated to 37°C and then oscillated in an ultrasonic bath .Applications De Recherche Scientifique

- Acide N-Boc-(S)-2-(méthylamino)butyrique est couramment utilisé dans la synthèse de peptides. Son groupe protecteur tert-butoxycarbonyl (Boc) garantit une déprotection sélective pendant l'assemblage peptidique. Les chercheurs l'utilisent pour créer des peptides personnalisés pour le développement de médicaments, les études biologiques et l'ingénierie des protéines .

- Le composé sert de bloc de construction pour la conception de nouveaux médicaments. En l'incorporant dans des médicaments à base de peptides, les scientifiques peuvent améliorer la stabilité, la biodisponibilité et la spécificité cible. Les acides aminés protégés par Boc comme celui-ci jouent un rôle crucial dans le développement des produits pharmaceutiques .

- Le centre chiral dans Acide (S)-2-((tert-butoxycarbonyl)(méthyl)amino)butanoïque le rend précieux pour la synthèse asymétrique. Les chercheurs l'utilisent comme matière première ou ligand dans des réactions catalytiques pour créer des composés énantiomériquement purs. Il contribue à la synthèse de molécules complexes avec un haut contrôle stéréochimique .

- Les acides aminés protégés par Boc trouvent des applications dans la conception de polymères fonctionnels. Les chercheurs modifient le groupe Boc pour introduire des fonctionnalités spécifiques dans les chaînes de polymères. Ces polymères modifiés présentent des propriétés uniques, telles qu'une dégradation contrôlée, une biocompatibilité et une administration de médicaments .

- Les scientifiques utilisent des acides aminés protégés par Boc pour la bioconjugaison site-spécifique. En déprotégeant sélectivement le groupe Boc, ils peuvent attacher des peptides ou d'autres molécules à des protéines, des anticorps ou des surfaces. Cette technique permet un étiquetage précis, l'imagerie et l'administration ciblée de médicaments .

- Des recherches récentes ont exploré des méthodes durables pour introduire le groupe Boc dans des composés organiques. Les systèmes de micro-réacteurs à flux permettent une protection Boc directe de divers substrats. Cette innovation améliore l'efficacité, réduit les déchets et rationalise les processus synthétiques .

Synthèse de peptides et chimie peptidique en phase solide

Chimie médicinale et conception de médicaments

Synthèse chirale et catalyse asymétrique

Science des matériaux et chimie des polymères

Bioconjugaison et biologie chimique

Systèmes de micro-réacteurs à flux et synthèse durable

Mécanisme D'action

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173505 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101759-74-4 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101759-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2586482.png)

![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2586488.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2586489.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2586493.png)

![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)

![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)